2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide
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Overview
Description
2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide is an organic compound with the molecular formula C13H11ClN2O. It is characterized by the presence of a chloro group, a hydroxy group, and a phenyl group attached to a benzenecarboximidamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide typically involves the reaction of 2-chlorobenzoyl chloride with N-hydroxy-N-phenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N’-hydroxy-N-phenylbenzenecarboximidamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted benzenecarboximidamides, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-hydroxy-N-phenylbenzamide
- 2-chloro-N-hydroxy-N-phenylbenzenesulfonamide
- 2-chloro-N-hydroxy-N-phenylbenzylamine
Uniqueness
2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may
Properties
IUPAC Name |
2-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(16-17)15-10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIGKOROQYZOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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